molecular formula C14H23N3OS B2420167 1-((1-Isopropylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 1210467-86-9

1-((1-Isopropylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2420167
CAS No.: 1210467-86-9
M. Wt: 281.42
InChI Key: FIMFOGULQFEABU-UHFFFAOYSA-N
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Description

1-((1-Isopropylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C14H23N3OS and its molecular weight is 281.42. The purity is usually 95%.
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Properties

IUPAC Name

1-[(1-propan-2-ylpiperidin-4-yl)methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3OS/c1-11(2)17-7-5-12(6-8-17)10-15-14(18)16-13-4-3-9-19-13/h3-4,9,11-12H,5-8,10H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMFOGULQFEABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC(=O)NC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((1-Isopropylpiperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H23N3OS
  • Molecular Weight : 281.42 g/mol
  • CAS Number : 1210467-86-9

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions. The structure comprises a piperidine ring, a thiophene moiety, and a urea functional group, which contribute to its biological activity.

Antimicrobial Properties

Research indicates that thiourea derivatives, including this compound, exhibit significant antimicrobial activities. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Streptococcus pyogenes . The specific IC50 values for related compounds suggest potential applications in treating infections.

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that derivatives of thiourea can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar structural motifs have shown GI50 values ranging from 15.1 to 28.7 μM against different cancer types such as lung and breast cancer .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes or pathways associated with disease progression. For instance, certain thiourea derivatives have been reported to inhibit histone deacetylase (HDAC) activity, which is crucial in cancer cell proliferation .

Case Studies

Several studies highlight the biological activity of thiourea derivatives:

  • Antitumor Screening : A study screened various thiourea compounds for their antitumor activity against human cancer cell lines. The most active compounds showed selective cytotoxicity with IC50 values lower than standard chemotherapeutics .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of thiourea derivatives against resistant bacterial strains, revealing promising results that support further development for clinical applications .

Summary of Findings

Activity Type IC50 Values Target Organisms/Cells
Antimicrobial0.25 - 1 μg/mLS. aureus, S. pyogenes
Anticancer15.1 - 28.7 μMVarious cancer cell lines

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